molecular formula C15H25Cl2N3O B2931529 N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride CAS No. 1803571-93-8

N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B2931529
CAS No.: 1803571-93-8
M. Wt: 334.29
InChI Key: JMKBCOFPWNFPIJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride (CAS 1803571-93-8) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is widely utilized by researchers to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its sp 3 -hybridization, which allows for efficient exploration of the pharmacophore space, its contribution to the stereochemistry of the molecule, and its increased three-dimensional coverage due to the non-planarity of the ring . The pyrrolidine ring is among the most preferred scaffolds in pharmaceutical science, appearing in numerous FDA-approved drugs . This compound is presented as a dihydrochloride salt, which can improve solubility and stability for research applications. The molecular formula is C 15 H 25 Cl 2 N 3 O and it has a molecular weight of 334.3 g/mol . Intended Use and Handling: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13;;/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKBCOFPWNFPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride, commonly referred to as DMPEP, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMPEP, focusing on its mechanisms, effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DMPEP is classified as a pyrrolidine derivative with the following structural formula:

  • IUPAC Name : N-(2-(dimethylamino)-1-phenylethyl)pyrrolidine-2-carboxamide dihydrochloride
  • CAS Number : 1803571-93-8
  • Molecular Weight : 334.28 g/mol

Research indicates that DMPEP interacts with various neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. A study highlighted that DMPEP can activate peripheral 5-HT receptors, contributing to its potential analgesic effects. Specifically, it has been noted to engage with spinal 5-HT1A/1B/1D/5A receptors, which are critical in modulating pain perception and nociception .

Analgesic Effects

DMPEP has shown promising results in preclinical models for its analgesic properties. Its action on the 5-HT receptor subtypes suggests a dual mechanism involving both peripheral and central pathways in pain modulation.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of DMPEP exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells. Modifications to the DMPEP structure have been linked to enhanced potency against cancer cells, indicating a potential avenue for developing anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies on DMPEP derivatives reveal that modifications in the dimethylamino group and the phenyl moiety significantly influence biological activity. For example, variations in substituents on the phenyl ring have been shown to affect receptor binding affinity and selectivity. The following table summarizes key findings from SAR investigations:

CompoundModificationBiological ActivityReference
DMPEPBase CompoundAnalgesic Activity
Derivative APara-substitution on phenylIncreased antiproliferative activity
Derivative BMethylation of pyrrolidineEnhanced receptor binding

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled study, DMPEP was administered intrathecally in animal models to assess its analgesic properties. Results indicated significant antinociceptive effects mediated through serotonin receptor activation, providing insights into its potential therapeutic applications in pain management .

Case Study 2: Anticancer Potential
Another study investigated the antiproliferative effects of DMPEP derivatives on HeLa cells. Results showed that certain modifications led to a reduction in cell viability by up to 70%, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Scientific Research Applications

Based on the provided search results, here's what is known about the applications of N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride:

General Information:

  • Chemical Identification this compound is a chemical compound with the CAS number 1803571-93-8 . Its molecular formula is C15H25Cl2N3O and has a molecular weight of 334.3 .

Potential Applications:

  • Plk1 Inhibitor Research: This compound is related to research on polo-like kinase 1 (Plk1) inhibitors, which are being explored for anticancer activity . Plk1 is a mitotic-specific target that is often deregulated in various human cancers .
  • PBD inhibitors The polo-box domain (PBD) of Plk1 has emerged as a target for creating new protein–protein interaction inhibitors . The compound class triazoloquinazolinone has been identified as exhibiting specific anti-Plk1 PBD activity .
  • RXFP3 Antagonists: Research indicates the discovery of small molecule antagonists of RXFP3 through high throughput screening .
  • Mertk Inhibitors: Pyrrolopyrimidine compounds, which selectively inhibit Mer tyrosine kinase (MerTK) activity and/or Tyro3 tyrosine kinase, have been developed .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Profiles

Compound Name Purity (%) HPLC Purity Rf Value (MeOH:CH₂Cl₂) [α]D (MeOH) Key Spectral Features (NMR, IR)
Target Compound N/A N/A N/A N/A Molecular formula: C₁₅H₂₅Cl₂N₃O
(S)-Compound 7t 99 Confirmed 0.35 +24.8 Additional NMR peaks; HRMS validated
(S)-Compound 7u 96 Confirmed 0.35 -59.5 Complex ¹³C NMR signals; IR carbonyl
Oxmetidine HCl N/A N/A N/A N/A H2 antagonist; thioether linkage

Key Observations :

  • Purity : The target compound lacks reported purity data, whereas analogs like Compound 7t achieve >99% purity via HPLC .
  • Stereochemistry : Chiral centers in Compounds 7t and 7u result in significant optical rotation ([α]D ±24.8 to -59.5), suggesting the target compound’s stereochemistry may influence its activity .

Structural and Functional Divergence

Pyrrolidine Carboxamide Derivatives

Compounds 7t, 7u, and 7v () share the pyrrolidine-2-carboxamide core with the target compound but differ in substituents:

  • Compound 7u : Features a valyl side chain, increasing hydrophobicity compared to the target’s phenylethyl group .
  • Target Compound : The phenyl group may enhance blood-brain barrier penetration, suggesting CNS applications—unlike the peripheral H₂ antagonists (e.g., ranitidine) .

Dihydrochloride Salts

The dihydrochloride salt form improves water solubility, a trait shared with azoamidine initiators (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) . However, the target compound lacks the azo (-N=N-) group critical for radical initiation, limiting its utility in polymerization .

Pharmacological Context

While ranitidine and oxmetidine () target histamine H₂ receptors, the absence of imidazole or thioether groups in the target compound implies divergent mechanisms. Its dimethylamino-phenylethyl motif resembles opioid or dopaminergic ligands, though further studies are needed to confirm this .

Research Implications and Limitations

  • Data Gaps : The target compound’s purity, solubility, and bioactivity data are unavailable, hindering direct pharmacological comparisons .
  • Structural Insights : Analog studies () suggest that modifying substituents on the pyrrolidine carboxamide scaffold can fine-tune physicochemical and target-binding properties.

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